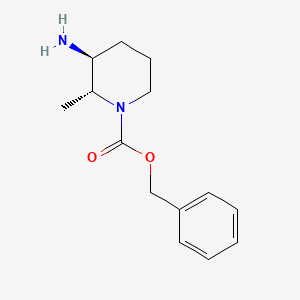
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol is a chemical compound commonly known as TFPP. It is a chiral alcohol that has a pyridine ring attached to it. This compound has been studied extensively due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol involves the binding of the compound to GABA receptors. GABA receptors are ionotropic receptors that are activated by the binding of GABA. The binding of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol to GABA receptors can modulate the activity of these receptors. This can lead to changes in neuronal activity, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The binding of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol to GABA receptors can have various biochemical and physiological effects. It can modulate the activity of GABA receptors, leading to changes in neuronal activity. This can have effects on various physiological processes, including sleep, anxiety, and seizures. The compound has also been studied for its potential use in treating alcohol addiction.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol has several advantages for lab experiments. It is a chiral alcohol, which makes it useful for studying the effects of chirality on biological activity. The compound is also relatively easy to synthesize, which makes it accessible for researchers. However, there are also limitations to using (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol in lab experiments. One limitation is that it has a relatively low potency compared to other GABA receptor ligands. This can make it difficult to observe effects at low concentrations.
Orientations Futures
For the study of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol include studying its effects on different types of GABA receptors, other neurotransmitter systems, and its potential use in treating alcohol addiction.
Méthodes De Synthèse
The synthesis of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol involves several steps. The first step is the reduction of 3,5,6-trifluoropyridine to 3,5,6-trifluoropyridin-2-ol. This is achieved by using sodium borohydride as a reducing agent. The second step involves the protection of the hydroxyl group of 3,5,6-trifluoropyridin-2-ol using a protecting group such as tert-butyldimethylsilyl (TBDMS). The third step involves the reduction of the protected 3,5,6-trifluoropyridin-2-ol to (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol using lithium aluminum hydride as a reducing agent.
Applications De Recherche Scientifique
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol has potential applications in scientific research. It has been studied as a potential ligand for GABA receptors. GABA is a neurotransmitter that plays a crucial role in the central nervous system. The binding of (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol to GABA receptors can modulate the activity of these receptors, leading to changes in neuronal activity. This makes (2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol a potential tool for studying the role of GABA receptors in the central nervous system.
Propriétés
IUPAC Name |
(2R)-2-(3,5,6-trifluoropyridin-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-4(3-13)7-5(9)2-6(10)8(11)12-7/h2,4,13H,3H2,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAWJUQORFKMMN-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC(=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=NC(=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride](/img/structure/B2674873.png)

![(E)-[(6-fluoropyridin-2-yl)oxy][1-(4-phenoxyphenyl)ethylidene]amine](/img/structure/B2674878.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1,2-benzoxazol-3-yl)acetamide](/img/structure/B2674881.png)

![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide](/img/structure/B2674885.png)
![N-(4-chloro-2-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B2674886.png)


![4-Methoxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2674889.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-furylmethyl)thiophene-2-carboxamide](/img/structure/B2674890.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2674893.png)